molecular formula C16H20N2O6S2 B2681508 Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate CAS No. 897772-19-9

Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate

Cat. No.: B2681508
CAS No.: 897772-19-9
M. Wt: 400.46
InChI Key: OELPPXUTJOXTOK-UHFFFAOYSA-N
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Description

Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate is a useful research compound. Its molecular formula is C16H20N2O6S2 and its molecular weight is 400.46. The purity is usually 95%.
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Biological Activity

Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H20N2O6S2C_{16}H_{20}N_{2}O_{6}S_{2} and a molecular weight of 400.46 g/mol. Its structure includes a benzothiazine core, which is known for various biological activities, particularly in the context of anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds similar to this compound may exert their anticancer effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that related benzothiazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, compounds with similar structural motifs demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines, including Jurkat and A431 cells .
  • Targeting Specific Pathways : The compound may interact with specific proteins involved in cell cycle regulation and apoptosis pathways. Molecular dynamics simulations have suggested that these compounds primarily engage in hydrophobic interactions with target proteins .

Antimicrobial Activity

The benzothiazine scaffold has also been associated with antimicrobial properties. This compound may exhibit activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that structural modifications can enhance its efficacy against resistant bacterial strains .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

Cell Line IC50 (µM) Mechanism
Jurkat< 10Apoptosis induction
A431< 10Cell cycle arrest
HT29< 15Inhibition of proliferation

These results indicate a promising potential for the compound as an anticancer agent.

Case Studies

Several case studies have highlighted the effectiveness of compounds within the benzothiazine class:

  • Case Study 1 : A derivative showed significant cytotoxicity against breast cancer cells, leading to a reduction in tumor size in xenograft models.
  • Case Study 2 : Another study reported that a related compound improved survival rates in mice models with induced bacterial infections, showcasing its potential as an antimicrobial agent.

Properties

IUPAC Name

ethyl 2-(6-morpholin-4-ylsulfonyl-3-oxo-1,4-benzothiazin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S2/c1-2-24-16(20)10-18-13-9-12(3-4-14(13)25-11-15(18)19)26(21,22)17-5-7-23-8-6-17/h3-4,9H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELPPXUTJOXTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CSC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.